molecular formula C21H19NO3 B1279523 4-[Bis(4-methoxyphenyl)amino]benzaldehyde CAS No. 89115-20-8

4-[Bis(4-methoxyphenyl)amino]benzaldehyde

Cat. No.: B1279523
CAS No.: 89115-20-8
M. Wt: 333.4 g/mol
InChI Key: CTRXZOLNEVJBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Bis(4-methoxyphenyl)amino]benzaldehyde is an organic compound with the molecular formula C21H19NO3 It is known for its unique structure, which includes two methoxyphenyl groups attached to an amino group, which is further connected to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde typically involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-methoxyphenyl)amino]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Bis(4-methoxyphenyl)amino]benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenyl

Properties

IUPAC Name

4-(4-methoxy-N-(4-methoxyphenyl)anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-20-11-7-18(8-12-20)22(17-5-3-16(15-23)4-6-17)19-9-13-21(25-2)14-10-19/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRXZOLNEVJBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460342
Record name 4-(bis(4-methoxyphenyl)amino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89115-20-8
Record name 4-(bis(4-methoxyphenyl)amino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.76 g (11.5 mmols) of phosphorus oxychloride was dropped in anhydrous dimethylformamide under agitation at room temperature, into which 25 ml of anhydrous dimethylformamide solution of 1.75 g of N,N-di(4-methoxyphenyl)aniline ((36)-2) was further dropped, following by raising the reaction temperature and agitating at 70° C. for 90 minutes.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Bis(4-methoxyphenyl)amino]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[Bis(4-methoxyphenyl)amino]benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[Bis(4-methoxyphenyl)amino]benzaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[Bis(4-methoxyphenyl)amino]benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[Bis(4-methoxyphenyl)amino]benzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[Bis(4-methoxyphenyl)amino]benzaldehyde
Customer
Q & A

Q1: What is the significance of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde in materials science?

A1: this compound serves as a crucial building block in synthesizing porphyrin-based materials for perovskite solar cells (PSCs) [, ]. It acts as a precursor to porphyrins with specific electronic properties desirable for efficient hole transport within the solar cell structure.

Q2: How is this compound utilized in the synthesis of porphyrin-based hole-transporting materials, and what are the advantages of these materials in PSCs?

A2: This compound undergoes a direct condensation reaction with pyrrole to form 5,10,15,20-tetrakis{4-[N,N-di(4-methoxylphenyl)amino-phenyl]}-porphyrin []. This porphyrin, when complexed with metals like zinc (Zn) or copper (Cu), exhibits excellent thermal and electrochemical stability, making it suitable for long-term PSC operation []. These metalloporphyrins demonstrate high hole mobility, efficiently transferring positive charges generated upon light absorption within the PSC []. Importantly, they possess favorable energy levels that align well with those of perovskite materials, facilitating efficient hole extraction and contributing to high power conversion efficiencies (PCEs) [].

Q3: What research findings highlight the performance of PSCs utilizing materials derived from this compound?

A3: Research has shown that incorporating the zinc complex of the porphyrin derived from this compound as the hole-transporting material in PSCs results in a remarkable PCE of 17.78% []. This efficiency is comparable to that achieved with Spiro-OMeTAD, a leading hole-transporting material in PSC technology, which achieved a PCE of 18.59% under similar conditions []. Notably, PSCs employing the zinc-porphyrin complex demonstrated enhanced stability compared to those using Spiro-OMeTAD []. These findings underscore the potential of this compound-derived materials in advancing the development of efficient and stable PSCs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.